![molecular formula C17H18N4O4S B2385824 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 1105245-98-4](/img/structure/B2385824.png)
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide, commonly known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DTTB is a potent inhibitor of protein-protein interactions and has shown promising results in various scientific studies.
Wirkmechanismus
DTTB acts as a potent inhibitor of protein-protein interactions by binding to the hydrophobic pockets of the coactivator proteins, preventing their interaction with the transcription factors. This leads to the inhibition of the downstream signaling pathways, which are involved in various physiological processes.
Biochemical and Physiological Effects:
DTTB has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, cell proliferation, and inflammation. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
DTTB has several advantages for lab experiments, including its high potency and specificity for protein-protein interactions. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on DTTB, including the development of more efficient synthesis methods, the identification of new protein-protein interactions targeted by DTTB, and the evaluation of its potential applications in the treatment of various diseases. Additionally, the development of DTTB derivatives with improved pharmacokinetic properties could lead to the development of more effective therapies.
Synthesemethoden
DTTB can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with pyridine-2-carboxaldehyde, followed by the reaction with oxalyl chloride and subsequent treatment with hydrazine hydrate. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
DTTB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, which is a promising target for cancer therapy. DTTB has also been shown to inhibit the interaction between the transcription factor NF-κB and its coactivator CBP, which is a potential target for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-16(19-12-14-4-1-2-9-18-14)17(23)20-13-5-7-15(8-6-13)21-10-3-11-26(21,24)25/h1-2,4-9H,3,10-12H2,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLUMXBLRJCINW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.